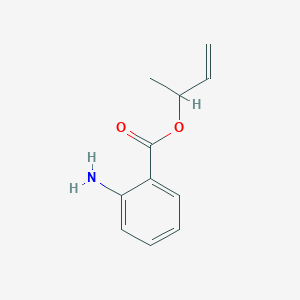

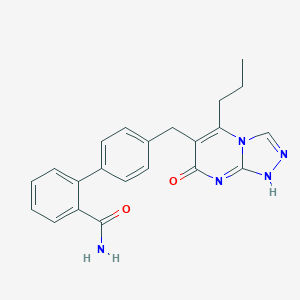

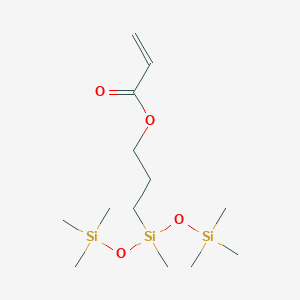

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane" is a silane compound that finds its relevance in polymer chemistry due to its potential in creating hybrid organic-inorganic materials. These materials exhibit unique properties like enhanced thermal stability, mechanical strength, and chemical resistance due to the synergistic effects of organic and inorganic components.

Synthesis Analysis

The synthesis of related silane compounds involves the reaction of silane precursors with organic acrylates. For instance, Lalevée et al. (2007) studied the reactivity of tris(trimethylsilyl)silane (TTMSS)-derived radicals toward alkenes, demonstrating the potential for initiating polymerization of acrylate monomers through radical mechanisms (Lalevée, Allonas, & Fouassier, 2007). Similarly, Bag and Rao (2010) synthesized a silicon-containing UV-curable difunctional monomer by reacting 3-methacryloxy propyl trimethoxysilane (3-MPTS) with acrylic acid, highlighting a possible route for synthesizing compounds like "this compound" (Bag & Rao, 2010).

科学的研究の応用

Radially Layered Copoly Dendrimers

Radially layered copoly-dendrimers, which exhibit unique surface properties, have been synthesized by modifying the surface of poly(amidoamine) (PAMAM) dendrimers with (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane and related compounds. These dendrimers demonstrate significant surface activity and can form spread monolayers on water, highlighting their potential in creating water-repellent surfaces and materials with tailored interfacial properties (Dvornic et al., 2000).

Fluorine-containing Silicon Oligomers

Fluoroalkanoylperoxides have been reacted with this compound to synthesize new fluorine-containing silicon oligomers. These oligomers, useful as silane-coupling agents, confer water- and oil-repellency, indicating their applications in surface treatments and coatings to impart hydrophobic and oleophobic properties to various substrates (Sawada et al., 1992).

Dental Applications

In dentistry, this compound has been evaluated as an adhesion promoter for repairing dental silver amalgam with resin composite. Its effectiveness, especially in combination with other silane agents, in promoting adhesion under various artificial aging conditions, suggests its utility in dental restorative procedures (Jin et al., 2015).

Gas Permeability in Polymers

The compound has been incorporated into copolymers to investigate gas permeability and packing density, with findings suggesting its role in enhancing the selectivity and permeability of polymers to gases. This property is crucial for applications in gas separation technologies and breathable materials (Gu et al., 1991).

PMMA/Silica Nanocomposites

This compound has been utilized in the synthesis of PMMA/silica nanocomposites, demonstrating improved thermal stabilities and mechanical properties over pure PMMA. Such nanocomposites find applications in areas requiring materials with enhanced strength and thermal resistance (Yang & Nelson, 2004).

作用機序

Target of Action

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is primarily used as a silane coupling agent , silane adhesion promoter , silane hydrophobing agent , silane dispersing agent , and silane crosslinking agent . These targets play a crucial role in enhancing the performance of various materials, including polymers, coatings, and adhesives.

Mode of Action

The compound interacts with its targets by forming covalent bonds, which can improve the physical and chemical properties of the materials. For instance, as a silane coupling agent, it can form a bridge between inorganic and organic materials, enhancing their compatibility and adhesion .

Pharmacokinetics

It’s important to note that the compound should be handled with care to avoid exposure and potential health risks .

Result of Action

The primary result of the compound’s action is the enhancement of material properties. For example, when used as a silane coupling agent, it can improve the adhesion, durability, and strength of composite materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its hydrolytic sensitivity indicates that it reacts with aqueous base . Therefore, the pH and moisture levels of the environment can affect its stability and efficacy. Additionally, it should be stored at temperatures below 5°C to maintain its stability .

Safety and Hazards

“(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane” may cause irritation to the respiratory tract, skin, and eyes . In case of contact, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, move the victim into fresh air and give artificial respiration if necessary . In case of ingestion, rinse mouth with water and do not induce vomiting .

特性

IUPAC Name |

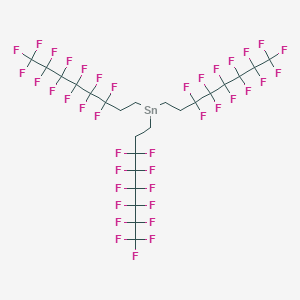

3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFQCQOGRMUSGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O4Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581562 |

Source

|

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177617-17-3 |

Source

|

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。